molecular formula C15H17NO4 B7589084 4-[(E)-3-(3-methylphenyl)prop-2-enoyl]morpholine-2-carboxylic acid

4-[(E)-3-(3-methylphenyl)prop-2-enoyl]morpholine-2-carboxylic acid

Cat. No. B7589084
M. Wt: 275.30 g/mol
InChI Key: RFFCWFOLWOCJDI-AATRIKPKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(E)-3-(3-methylphenyl)prop-2-enoyl]morpholine-2-carboxylic acid, also known as MPAC, is a chemical compound that has been the subject of scientific research due to its potential uses in the field of medicine. MPAC is a morpholine derivative that has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments have been studied.

Mechanism of Action

4-[(E)-3-(3-methylphenyl)prop-2-enoyl]morpholine-2-carboxylic acid exerts its biological effects by inhibiting the activity of enzymes such as beta-lactamases and chitinases, which are involved in the growth and survival of bacteria and fungi. 4-[(E)-3-(3-methylphenyl)prop-2-enoyl]morpholine-2-carboxylic acid also inhibits the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine, a neurotransmitter that is important for cognitive function. Additionally, 4-[(E)-3-(3-methylphenyl)prop-2-enoyl]morpholine-2-carboxylic acid inhibits the formation of amyloid beta plaques by binding to the protein and preventing its aggregation.
Biochemical and Physiological Effects:
4-[(E)-3-(3-methylphenyl)prop-2-enoyl]morpholine-2-carboxylic acid has been found to have low toxicity and good bioavailability, making it a promising candidate for the development of new drugs. In animal studies, 4-[(E)-3-(3-methylphenyl)prop-2-enoyl]morpholine-2-carboxylic acid has been found to have antibacterial and antifungal activity, and to inhibit the growth of cancer cells. 4-[(E)-3-(3-methylphenyl)prop-2-enoyl]morpholine-2-carboxylic acid has also been found to improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

4-[(E)-3-(3-methylphenyl)prop-2-enoyl]morpholine-2-carboxylic acid has several advantages for lab experiments, including its low toxicity, good bioavailability, and ability to inhibit the activity of enzymes involved in bacterial and fungal growth. However, 4-[(E)-3-(3-methylphenyl)prop-2-enoyl]morpholine-2-carboxylic acid also has limitations, such as its limited solubility in water and its potential to interact with other compounds in biological systems.

Future Directions

There are several future directions for research on 4-[(E)-3-(3-methylphenyl)prop-2-enoyl]morpholine-2-carboxylic acid, including the development of new antibiotics and antifungal agents based on its structure, the further investigation of its potential uses in cancer treatment, and the development of new drugs for the treatment of Alzheimer's disease. Additionally, the optimization of synthesis methods for 4-[(E)-3-(3-methylphenyl)prop-2-enoyl]morpholine-2-carboxylic acid and the investigation of its interactions with other compounds in biological systems are areas that require further research.

Synthesis Methods

4-[(E)-3-(3-methylphenyl)prop-2-enoyl]morpholine-2-carboxylic acid has been synthesized using various methods, including the reaction of 3-methylphenylprop-2-enoyl chloride with morpholine-2-carboxylic acid in the presence of a base such as triethylamine. Other methods include the reaction of 3-methylphenylprop-2-enoyl isocyanate with morpholine-2-carboxylic acid and the reaction of 3-methylphenylprop-2-enoyl azide with morpholine-2-carboxylic acid. These methods have been optimized to yield high purity and high yield of 4-[(E)-3-(3-methylphenyl)prop-2-enoyl]morpholine-2-carboxylic acid.

Scientific Research Applications

4-[(E)-3-(3-methylphenyl)prop-2-enoyl]morpholine-2-carboxylic acid has been studied for its potential uses in the field of medicine. It has been found to have antibacterial and antifungal properties, making it a promising candidate for the development of new antibiotics and antifungal agents. 4-[(E)-3-(3-methylphenyl)prop-2-enoyl]morpholine-2-carboxylic acid has also been studied for its potential uses in cancer treatment, as it has been found to inhibit the growth of cancer cells in vitro. Furthermore, 4-[(E)-3-(3-methylphenyl)prop-2-enoyl]morpholine-2-carboxylic acid has been studied for its potential uses in the treatment of Alzheimer's disease, as it has been found to inhibit the formation of amyloid beta plaques, which are a hallmark of the disease.

properties

IUPAC Name

4-[(E)-3-(3-methylphenyl)prop-2-enoyl]morpholine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO4/c1-11-3-2-4-12(9-11)5-6-14(17)16-7-8-20-13(10-16)15(18)19/h2-6,9,13H,7-8,10H2,1H3,(H,18,19)/b6-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFFCWFOLWOCJDI-AATRIKPKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C=CC(=O)N2CCOC(C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)/C=C/C(=O)N2CCOC(C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(E)-3-(3-methylphenyl)prop-2-enoyl]morpholine-2-carboxylic acid

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